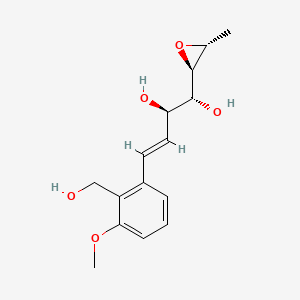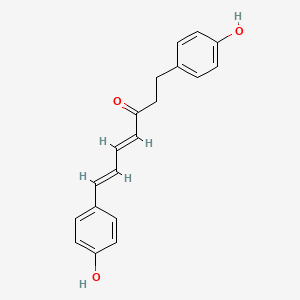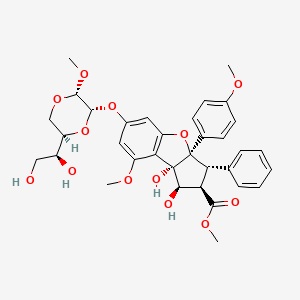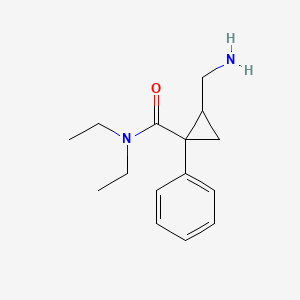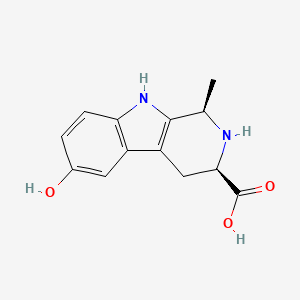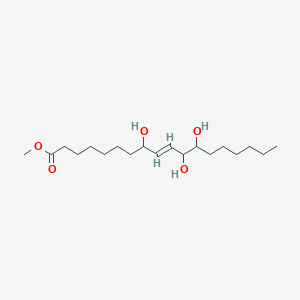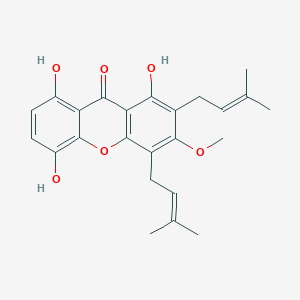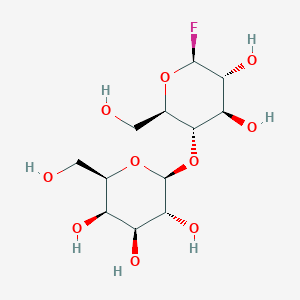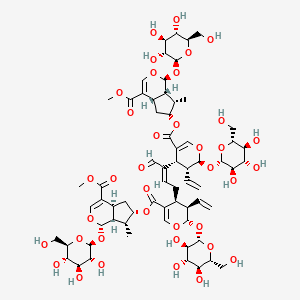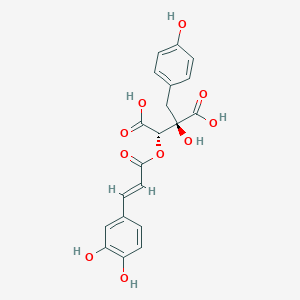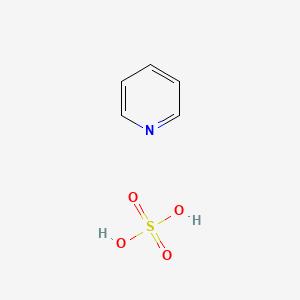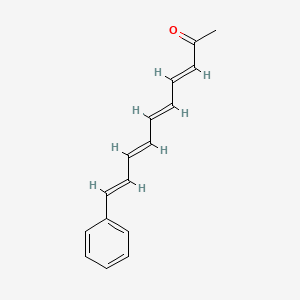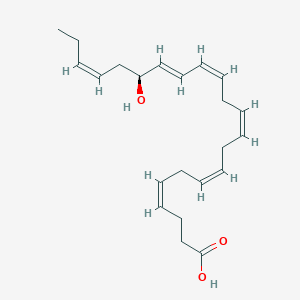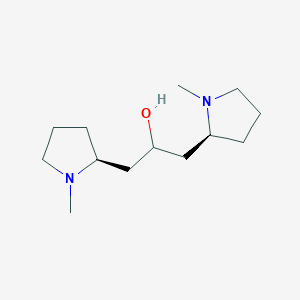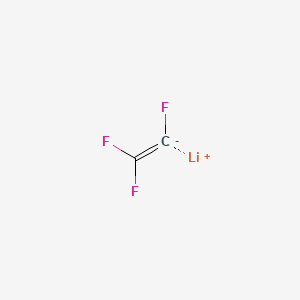
Trifluorovinyllithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorovinyllithium is a vinyllithium compound.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Trifluorovinyllithium plays a crucial role in synthesizing group 14 trifluorovinyl compounds like Ph(3)ECF=CF(2) (E = Ge, Sn, Pb). These compounds are created via the reaction of triphenylelement halides with this compound. This process allows for the first structural series of such species, crucial for understanding the stereochemistry and physical properties of these compounds (Brisdon et al., 2002).
Organic Synthesis
This compound is instrumental in the synthesis of α-trifluoromethylthio carbonyl compounds. These compounds, which feature a trifluoromethylthio group (SCF3), are significant in pharmaceutical, agrochemical, and material chemistry due to their ability to improve lipophilicity, bioavailability, and metabolic stability (Rossi et al., 2018).
Radical Reactions and Synthesis of Difluoromethylene Compounds
Phenyl trifluorovinyl sulfide, produced from this compound, is reactive with alkyl radicals, leading to the creation of gem-difluoromethylene compounds. These compounds are valuable in developing new materials and pharmaceuticals (Okano et al., 2004).
Trifluoromethylthiolation
This compound contributes to developing new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents. These reagents are significant for late-stage trifluoromethylthiolation in drug development, enhancing lipophilicity and metabolic stability of drug molecules (Shao et al., 2015).
Sustainable Chemistry
In sustainability-focused research, this compound is involved in processes that convert greenhouse gases into valuable fluorinated compounds. This application is critical in reducing the environmental impact and enhancing the sustainability of chemical production (Musio et al., 2018).
Medicinal Chemistry
This compound is used in creating trifluoromethoxy substituted pharmaceuticals, which are significant in various therapeutic areas such as analgesics, cardiovascular drugs, and psychopharmacological drugs. Its role is vital in diversifying the range of active pharmaceutical ingredients (Jeschke et al., 2007).
Organic Electronic Materials
This compound has applications in synthesizing high electron-affinity molybdenum dithiolene complexes. These complexes are used as p-dopants in organic molecular semiconductors, demonstrating this compound's role in the development of new electronic materials (Qi et al., 2009).
Propriétés
Numéro CAS |
683-78-3 |
|---|---|
Formule moléculaire |
C2F3Li |
Poids moléculaire |
88 g/mol |
Nom IUPAC |
lithium;1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.Li/c3-1-2(4)5;/q-1;+1 |
Clé InChI |
HRHFIBUJFYRIMC-UHFFFAOYSA-N |
SMILES |
[Li+].[C-](=C(F)F)F |
SMILES canonique |
[Li+].[C-](=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


